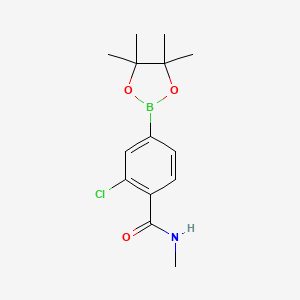

2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

The compound 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted with a chlorine atom at the 2-position, an N-methyl group, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This boronate ester is critical for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in drug discovery and materials science .

Propriétés

IUPAC Name |

2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(18)17-5/h6-8H,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTFZHAEQJJTEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the boronic ester: This step involves the reaction of a phenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester.

Substitution reaction: The boronic ester undergoes a substitution reaction with 2-chloro-N-methylbenzamide under specific conditions to yield the final product.

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom in the compound can be substituted with other nucleophiles.

Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

Coupling reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Oxidation and reduction reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted benzamides .

Applications De Recherche Scientifique

2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into boronic acid derivatives has shown potential in developing new drugs, particularly as enzyme inhibitors.

Mécanisme D'action

The mechanism of action of 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific purposes .

Comparaison Avec Des Composés Similaires

Structural Variations and Key Features

The compound belongs to a broader class of benzamide derivatives functionalized with boronate esters. Structural analogs vary in substituent positions, N-functionalization, and boronate ester modifications. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Reactivity Profiles

- Boronate Reactivity: The pinacol boronate group facilitates cross-coupling reactions, but substituents influence stability. For instance, electron-withdrawing groups (e.g., 3-NO₂ in ) may slow transmetallation in Suzuki reactions compared to electron-neutral groups.

- Melting Points : N-Methoxy-N-methyl derivatives (e.g., ) exhibit higher melting points (94–101°C) due to hydrogen bonding from the methoxy group, whereas N-alkyl analogs (e.g., ) are typically liquids or low-melting solids.

- Lipophilicity : Chlorine substituents (e.g., 2-Cl in the target compound vs. 3-Cl in ) increase logP values, impacting membrane permeability in drug design .

Activité Biologique

2-Chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has attracted attention in synthetic organic chemistry due to its unique structural features and potential biological activities. This compound incorporates a chloro group and a boronate ester, which enhances its utility in various applications, particularly in cross-coupling reactions.

Structural Characteristics

The molecular formula of 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is , with a molecular weight of 265.57 g/mol. The compound's structure allows for versatile reactivity patterns that are beneficial in synthetic pathways.

Biological Activity Overview

Research into the biological activity of this compound has shown promising results in several areas:

- Antimicrobial Properties : Initial studies suggest that compounds similar to 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit antimicrobial activity against various pathogens. The presence of the boronate group is believed to enhance this activity by interacting with bacterial enzymes.

- Anticancer Potential : Some derivatives of boronic acids have been investigated for their anticancer properties. The mechanism often involves the inhibition of proteasomes or other cellular pathways critical for cancer cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors allows for speculation about its potential to modulate enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into the potential effects of 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

Table 1: Comparative Biological Activities of Boronic Acid Derivatives

| Compound Name | Activity Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 10 µM | |

| Compound B | Anticancer | 15 µM | |

| Compound C | Enzyme Inhibition | 25 µM |

Case Study: Anticancer Activity

A study focusing on a series of boronic acid derivatives found that compounds with similar structural motifs to 2-chloro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: Enzyme Interaction

Research indicated that certain boronic acid derivatives can inhibit proteasome activity by binding to the active site of proteasomal enzymes. This interaction leads to the accumulation of proteins that promote apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.